N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYL-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole and benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYL-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methylbenzylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized using bromine to yield the thiazole derivative.
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with benzoic acid derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the thiazole and benzoxazole derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYL-2,1-BENZOXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated benzoxazole derivatives.
Scientific Research Applications
N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYL-2,1-BENZOXAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYL-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis, leading to inhibition of cell growth.
Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-{5-(4-METHYLPHENYL)DIAZENYL-4-PHENYL-1,3-THIAZOL-2-YL}BENZAMIDE: Similar structure but with a diazenyl group, showing different biological activities.
2-CHLORO-N-[5-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE: Contains a thiadiazole ring instead of a thiazole ring, leading to variations in chemical reactivity and applications.
Uniqueness
N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-PHENYL-2,1-BENZOXAZOLE-5-CARBOXAMIDE is unique due to its combined thiazole and benzoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H19N3O2S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c1-16-7-9-17(10-8-16)13-20-15-26-25(31-20)27-24(29)19-11-12-22-21(14-19)23(30-28-22)18-5-3-2-4-6-18/h2-12,14-15H,13H2,1H3,(H,26,27,29) |
InChI Key |
QNXACMFPYVLKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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